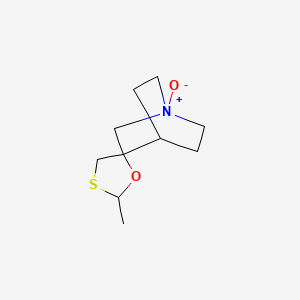

Droperidol Impurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

Droperidol Impurity D, also known as Droperidol N-Oxide , is a derivative of Droperidol, a butyrophenone antipsychotic . The primary target of Droperidol and its derivatives is the dopamine receptor , specifically the D2 subtype . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of neurological processes including motor control, cognition, and reward.

Mode of Action

It is believed to function similarly to droperidol, which causes a cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Droperidol. Droperidol acts as a potent D2 (dopamine receptor) antagonist with some histamine and serotonin antagonist activity . By blocking dopamine receptors, Droperidol can affect various dopamine-mediated biochemical pathways, leading to its therapeutic effects.

Pharmacokinetics

Droperidol, the parent compound, is known to be metabolized in the liver . The elimination half-life of Droperidol is approximately 2.3 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound are expected to be similar to those of Droperidol. Droperidol is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures . It is also used for the control of agitation in acute psychoses .

生化分析

Biochemical Properties

It is known that Droperidol, the parent compound, acts as a potent dopamine antagonist with some histamine and serotonin antagonist activity

Cellular Effects

Droperidol, the parent compound, is known to produce marked tranquilization and sedation, reducing the incidence of nausea and vomiting in surgical and diagnostic procedures

Molecular Mechanism

Droperidol, the parent compound, is known to cause CNS depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system

Temporal Effects in Laboratory Settings

One study suggests that Droperidol, the parent compound, has a rapid onset of action, with full effects apparent within 20-30 minutes

Dosage Effects in Animal Models

Droperidol, the parent compound, has been shown to be effective in postoperative pain control with an opioid-sparing effect

Metabolic Pathways

Droperidol, the parent compound, is known to undergo cytochrome P450 3A4/5-catalysed metabolic activation to its potentially neurotoxic pyridinium metabolite

准备方法

The synthesis of Droperidol Impurity D involves the oxidation of Droperidol. The specific synthetic routes and reaction conditions for this process are not widely documented in the public domain. it is known that the preparation of such impurities typically involves controlled oxidation reactions using oxidizing agents under specific conditions to achieve the desired impurity .

化学反应分析

Droperidol Impurity D can undergo various chemical reactions, including:

Oxidation: As an oxidized form of Droperidol, it can further participate in oxidation reactions.

Reduction: It can be reduced back to Droperidol under appropriate conditions.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Droperidol Impurity D is primarily used in pharmaceutical research. Its applications include:

Analytical Method Development: It is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in Droperidol formulations.

Quality Control: It is employed in quality control processes to ensure the purity and safety of pharmaceutical products containing Droperidol.

Stability Studies: The compound is used in stability studies to understand the degradation pathways and stability of Droperidol under various conditions.

相似化合物的比较

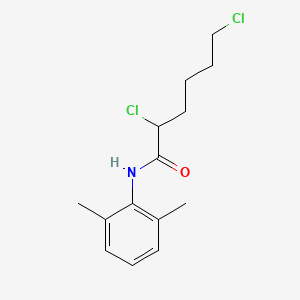

Droperidol Impurity D can be compared with other impurities of Droperidol, such as:

Droperidol EP Impurity A: Another impurity with a different molecular structure and properties.

Droperidol EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics.

Droperidol EP Impurity C: Another related compound with unique properties.

This compound is unique due to its specific structure as an N-oxide derivative, which may impart different chemical and pharmacological properties compared to other impurities .

属性

CAS 编号 |

466118-75-2 |

|---|---|

分子式 |

C22H22FN3O3 |

分子量 |

395.44 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)